3-{6-[4-(4-Methoxyphenyl)piperazin-1-yl]-6-oxohexyl}-6-(morpholin-4-yl)-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one
Description
The compound 3-{6-[4-(4-Methoxyphenyl)piperazin-1-yl]-6-oxohexyl}-6-(morpholin-4-yl)-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one features a 1,2,3,4-tetrahydroquinazolin-4-one core substituted with:
- A 2-sulfanylidene group at position 2.
- A morpholin-4-yl moiety at position 4.
- A hexyl chain at position 3, terminating in a 4-(4-methoxyphenyl)piperazin-1-yl group.
The morpholine and piperazine substituents are common in drug design due to their ability to modulate solubility, bioavailability, and target engagement .
Properties
IUPAC Name |
3-[6-[4-(4-methoxyphenyl)piperazin-1-yl]-6-oxohexyl]-6-morpholin-4-yl-2-sulfanylidene-4aH-quinazolin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H37N5O4S/c1-37-24-9-6-22(7-10-24)31-13-15-33(16-14-31)27(35)5-3-2-4-12-34-28(36)25-21-23(32-17-19-38-20-18-32)8-11-26(25)30-29(34)39/h6-11,21,25H,2-5,12-20H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKRZXBTYFCTFLT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)C(=O)CCCCCN3C(=O)C4C=C(C=CC4=NC3=S)N5CCOCC5 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H37N5O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
551.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
The compound 3-{6-[4-(4-Methoxyphenyl)piperazin-1-yl]-6-oxohexyl}-6-(morpholin-4-yl)-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one is a complex organic molecule with potential therapeutic applications. Its unique structure suggests a variety of biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article delves into the biological activity of this compound, synthesizing findings from diverse research studies and providing a comprehensive overview of its mechanisms of action, efficacy, and potential applications.
Chemical Structure and Properties
The compound features several notable structural elements:
- Piperazine moiety : Known for its role in various pharmacological agents.
- Morpholine ring : Often associated with enhanced solubility and bioavailability.
- Sulfanylidene group : Implicated in various biological interactions.
Molecular Formula
The molecular formula for this compound is , indicating a complex arrangement of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms.
Research indicates that the compound interacts with multiple biological targets:
- Neurotransmitter Receptors : The piperazine component suggests potential interactions with serotonin and dopamine receptors, which are crucial in mood regulation and cognitive functions.
- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit enzymes like acetylcholinesterase (AChE) and urease, which are significant in treating neurodegenerative diseases and certain bacterial infections .
Antidepressant Activity
Studies have shown that compounds with similar structures exhibit antidepressant-like effects. The ability to modulate neurotransmitter systems positions this compound as a candidate for treating depression and anxiety disorders.
Antimicrobial Properties
The compound's structural components may confer antibacterial activity. Related compounds have demonstrated effectiveness against various bacterial strains, suggesting that this compound may also possess similar properties .
Case Studies
-
Study on Neurotransmitter Modulation :
- A study evaluated the effects of similar piperazine-based compounds on serotonin receptor activity. Results indicated significant modulation of serotonin release, suggesting potential applications in treating mood disorders.
- Antimicrobial Screening :
Research Findings Summary
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocycle Analogues
The quinazolinone core shares similarities with other nitrogen-containing heterocycles. Key comparisons include:
- Benzimidazoles: Compounds like those in demonstrate that morpholine substitutions enhance solubility and target affinity, particularly in antimicrobial applications. However, the quinazolinone core may offer distinct electronic properties due to its carbonyl group.
Substituent-Driven Similarity
The 4-methoxyphenylpiperazine and morpholin-4-yl groups are critical for interactions with targets such as GPCRs or kinases. Analogues with these groups include:
- Piperazine Derivatives : The 4-methoxyphenyl group may enhance blood-brain barrier penetration, as seen in antipsychotics .
- Morpholine Moieties : These improve water solubility and are prevalent in kinase inhibitors (e.g., PI3K inhibitors), suggesting the target compound could share similar pharmacokinetic profiles .
Computational and Analytical Comparisons
Molecular Similarity Metrics
Using Tanimoto and Dice coefficients (based on Morgan fingerprints), the target compound’s structural similarity to known bioactive molecules can be quantified :
Proteomic Interaction Signatures (CANDO Platform)
The CANDO platform compares compounds based on proteome-wide interaction patterns . While the target compound’s signature is undocumented, analogues with similar substituents (e.g., piperazine-morpholine hybrids) may cluster with kinase inhibitors or GPCR modulators, predicting shared therapeutic indications.
Structural and Functional Insights from NMR/MS Data
- NMR Analysis : As in , comparing chemical shifts (e.g., δ 29–44 ppm) could pinpoint regions where substituents alter electronic environments. For example, the hexyl-piperazine chain might induce upfield/downfield shifts in adjacent protons.
- MS/MS Molecular Networking : High cosine scores (>0.8) in fragmentation patterns would group the target compound with other piperazine-morpholine hybrids, aiding dereplication .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
